4-(2-Bromoprop-2-enyl)-1,4-thiazepane is a heterocyclic compound characterized by the presence of a thiazepane ring and a bromopropenyl substituent. Its molecular formula is CHBrNOS, with a molecular weight of 235.15 g/mol. This compound is notable for its potent anti-cancer activity, making it a candidate for further research in cancer therapeutics.
The synthesis of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane can be achieved through several methods. One notable approach involves the reaction of 2-bromoethylprop-2-en-1-ol with thioacetamide in the presence of a base. This method allows for the formation of the thiazepane ring while incorporating the bromopropenyl moiety effectively.
The structure of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane features a thiazepane ring with a brominated propene substituent. The canonical SMILES representation is C=C(CN1CCCSCC1)Br, indicating the connectivity of atoms in the molecule.
4-(2-Bromoprop-2-enyl)-1,4-thiazepane can participate in various chemical reactions due to its electrophilic nature imparted by the bromine atom. It may undergo nucleophilic substitutions and cycloadditions.
The compound has shown potential reactivity in:
The anti-cancer activity of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane is believed to involve mechanisms such as:
Studies indicate significant cytotoxic effects against various cancer cell lines, including those from breast, lung, colon, and pancreatic cancers. The precise molecular targets within these pathways are still under investigation but are essential for understanding its therapeutic potential.
These properties are critical for determining suitable conditions for storage, handling, and application in scientific research.
4-(2-Bromoprop-2-enyl)-1,4-thiazepane has promising applications primarily in the field of cancer research:
Future research should focus on:
Multicomponent reactions (MCRs) represent a highly efficient strategy for constructing the 1,4-thiazepine scaffold with structural diversity and complexity. These one-pot transformations enable the convergent assembly of three or more reactants into a single product with high atom economy and reduced purification steps. Particularly for synthesizing furan-fused 1,4-thiazepine derivatives, MCRs involving isocyanides, gem-diactivated olefins, and cyclic imines (e.g., dibenzoxazepine, dibenzothiazepine) proceed efficiently under solvent-free conditions at 100°C, achieving yields of 68–87% (Table 1) [4] [10]. The reaction exhibits broad functional group tolerance, accommodating both electron-donating (–OMe, –Me) and electron-withdrawing substituents (–NO₂, –Cl, –Br) on aromatic components. Notably, electron-withdrawing groups enhance reaction efficiency by increasing the electrophilicity of the olefin component, facilitating nucleophilic attack by isocyanides [4]. This approach enables the synthesis of structurally complex polyheterocyclic systems inaccessible through traditional stepwise methods. Mechanistically, zwitterionic intermediates formed from isocyanides and activated olefins undergo stereoselective [4+1] cycloadditions with imines, establishing the thiazepine ring with defined stereochemistry at ring fusion points [4] [7].
Table 1: Multicomponent Reactions for Thiazepine Synthesis Under Solvent-Free Conditions [4]
| Cyclic Imine | Gem-Diactivated Olefin | Isocyanide | Product | Yield (%) |
|---|---|---|---|---|
| Dibenzoxazepine | 2-(4-Nitrobenzylidene)malononitrile | Cyclohexyl | 4a | 83 |
| Dibenzoxazepine | 2-(4-Methoxybenzylidene)malononitrile | Cyclohexyl | 4b | 76 |
| Dibenzoxazepine | Diethyl benzylidenemalonate | Cyclohexyl | 4k | 75 |
| Dibenzothiazepine | 2-Benzylidenemalononitrile | Cyclohexyl | 4l | 73 |
| Triazolobenzodiazepine | 2-(4-Chlorobenzylidene)malononitrile | tert-Butyl | 5a | 85 |
Acid catalysis provides a powerful approach for constructing the 1,4-thiazepane core through sequential thia-Michael addition and intramolecular cyclization. This strategy leverages the nucleophilicity of sulfur in cysteine derivatives or aminothiols and the electrophilicity of α,β-unsaturated carbonyl systems. For alkyl halide-functionalized thiazepanes like 4-(2-bromoprop-2-enyl)-1,4-thiazepane, the thia-Michael addition typically involves conjugate addition of a sulfur nucleophile to an activated alkene, followed by in situ N-alkylation or N-acylation to close the seven-membered ring [2] [7]. The reaction is highly stereospecific, with the stereochemistry of the alkene substrate dictating the relative configuration of the product. Strong Brønsted acids (e.g., H₂SO₄, TsOH) or Lewis acids (e.g., ZnBr₂, FeCl₃) catalyze the initial conjugate addition by protonating the carbonyl oxygen or coordinating to it, thereby enhancing the electrophilicity of the β-carbon [7]. Substituent effects significantly influence cyclization kinetics: electron-withdrawing groups on the Michael acceptor accelerate addition, while steric hindrance near the reaction site can impede ring closure. Intramolecular versions of this reaction demonstrate particularly high efficiency due to entropic advantages (Table 2) [7].
Table 2: Substituent Effects in Acid-Catalyzed Thia-Michael Cyclization [7]
| Michael Acceptor | Catalyst | Temperature (°C) | Reaction Time (h) | Cyclization Yield (%) |
|---|---|---|---|---|
| Methyl acrylate | ZnBr₂ | 25 | 0.5 | 71 |
| Ethyl cinnamate | TsOH | 80 | 3 | 65 |
| Trifluoroethyl acrylate | None | 25 | 0.5 | 70 |
| Trifluoroethyl cinnamate | DBU | 25 | 18 | 56 |
| Trifluoroethyl p-NO₂-cinnamate | DBU | 25 | 18 | 40 |
Domino (or tandem) reactions enable the efficient construction of fused polycyclic 1,4-thiazepine systems by combining multiple bond-forming events in a single synthetic operation. These processes often involve ring-expansion methodologies or sequential cyclizations that build complexity rapidly from simple precursors. A notable example is the synthesis of furan-fused 1,4-thiazepines via a domino Knoevenagel/hetero-Diels-Alder/retro-Diels-Alder sequence [10]. This methodology starts with the condensation of aldehydes with active methylene compounds to form dienophiles, which then undergo [4+2] cycloaddition with heterodienes, culminating in ring expansion to the thiazepine scaffold. Key advantages include excellent regiocontrol and the ability to introduce multiple substituents in a single operation. The resulting fused systems exhibit enhanced three-dimensionality and structural rigidity compared to monocyclic thiazepanes—properties highly desirable for fragment-based drug discovery against targets like BET bromodomains [1] [10]. Similarly, bis-spiro-benzosuberane pyrazolines incorporating the thiazepine motif have been synthesized via domino 1,3-dipolar cycloadditions of bis-hydrazonoyl chlorides with 2-arylidenesuberones under ultrasonication, achieving higher yields (75–87%) and shorter reaction times (30–40 min) than thermal conditions [5].
Stereocontrol in 1,4-thiazepane synthesis is crucial for biological activity optimization and material property tuning. Cyclocondensation reactions between α,β-unsaturated carbonyl compounds and 1,2-amino thiols provide a direct route to enantioenriched thiazepanones—key precursors to saturated thiazepanes. Significant advances include the use of chiral auxiliaries and asymmetric catalysis to induce stereoselectivity during ring formation. For instance, iridium-catalyzed cyclocondensations of amino alcohols with aldehydes proceed via intramolecular allylic substitution by an enamine intermediate, furnishing heterocycles like piperidines and thiazepanes with high enantiospecificity (up to 98% ee) and good diastereoselectivity [9]. Ultrasonication enhances stereoselective cyclocondensations by improving mass transfer and reducing reaction times. In the synthesis of dispiropyrrolidine bisoxindoles, ZnBr₂-catalyzed cycloadditions under ultrasound irradiation achieve higher diastereoselectivity and yields (∼85%) compared to thermal methods [5]. The stereochemical outcome is often rationalized through transition state models involving π-stacking, steric steering, or chelation control. For example, in thia-Michael-initiated cyclizations, the Re or Si facial selectivity of the initial conjugate addition dictates the stereochemistry of subsequent ring closure [1] [7].
The conjugate addition of 1,2-amino thiols to α,β-unsaturated esters followed by lactamization represents the most direct route to 1,4-thiazepan-5-ones. Traditional methods suffered from prolonged reaction times (3–7 days) and moderate yields (30–40%), but recent optimization has dramatically improved efficiency [1]. Key advances include:
Electrophilicity Tuning: Trifluoroethyl esters (R = –CH₂CF₃) outperform methyl or hexafluoroisopropyl esters by balancing reactivity and selectivity. The electron-withdrawing –CF₃ group enhances carbonyl electrophilicity, accelerating amide bond formation without promoting side reactions. Reactions typically complete within 30 minutes with yields of 70–71% [1].
Catalytic System Optimization: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile with 20 mol% imidazole as an acyl transfer catalyst provides optimal conditions. Imidazole facilitates the intramolecular acylation step by acting as a transient acyl carrier, reducing the energy barrier for cyclization (Table 3) [1].
Substrate Scope Expansion: The optimized protocol tolerates diverse substituents on the unsaturated ester, including para-substituted cinnamates (electron-donating: –OMe, 83%; electron-withdrawing: –NO₂, 40%), heteroaromatics (2-thienyl, 70%), and sterically hindered ortho-substituted aromatics (50–87%). However, highly electron-deficient heterocycles (e.g., imidazole-containing esters) remain challenging [1].
Purification Advantages: High-yielding products (e.g., 3f, 3g, 3h, 3j, 3m, 3n) often crystallize directly from the reaction mixture, avoiding chromatographic purification—a significant advantage for library synthesis [1].
Table 3: Optimization of α,β-Unsaturated Ester Cyclization to 1,4-Thiazepanones [1]
| Ester (R) | Base | Additive | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| –CH₃ | DBU | Imidazole | THF | 18 | 56 |
| –CH₂CF₃ | DBU | Imidazole | CH₃CN | 0.5 | 70 |
| –CH₂CF₃ | DBU | None | CH₃CN | 0.5 | 71 |
| –CH₂CF₃ | DIEA | Imidazole | CH₃CN | 18 | 71 |
| –CH₂CF₃ | NaOH | Imidazole | CH₃CN | 18 | 22 |
| –CH(CF₃)₂ | DBU | Imidazole | CH₃CN | 1 | 50 |
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7